2-Ethynylcyclopropanecarboxylic acid
Description
Conceptual Framework of Cyclopropane (B1198618) and Ethynyl (B1212043) Functionalities in Organic Molecules
To appreciate the scientific interest in 2-ethynylcyclopropanecarboxylic acid, one must first understand the distinct characteristics of its constituent functional groups.
The cyclopropane ring is the smallest stable cycloalkane, notable for its significant ring strain. utexas.eduwikipedia.org The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. libretexts.org This angular distortion, known as angle strain, combined with torsional strain from eclipsed hydrogen atoms, results in a high-energy structure. utexas.edulibretexts.org The total ring strain is estimated to be around 27-28 kcal/mol. utexas.edumasterorganicchemistry.com This inherent strain makes the C-C bonds in cyclopropane weaker and the molecule significantly more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane. utexas.eduyoutube.com Consequently, cyclopropane rings can undergo ring-opening reactions, behaving in some respects like a carbon-carbon double bond, which makes them useful "spring-loaded" building blocks in organic synthesis. masterorganicchemistry.com
The ethynyl group (–C≡CH) is characterized by a carbon-carbon triple bond. This functional group introduces linearity and high electron density into a molecule. The triple bond consists of one strong sigma bond and two weaker pi bonds, making it a site of high reactivity, amenable to a wide range of chemical transformations, most notably addition reactions. Furthermore, the ethynyl group is electron-withdrawing and its axial symmetry allows it to maintain electronic conjugation with adjacent groups. aip.orgbradleydrose.com This property is crucial in the design of materials with specific electronic and optical properties, such as organic conductors and fluorescent probes. researchgate.netrsc.org
The fusion of these two functionalities with a carboxylic acid group—which itself provides a handle for forming amides, esters, and other derivatives—creates a molecule with a rich and complex reactivity profile, poised for diverse applications.
Research Significance in Contemporary Organic Chemistry and Chemical Biology
The unique combination of a strained ring, a reactive alkyne, and a versatile acid handle makes this compound a compound of considerable interest in modern research.
In organic chemistry , it serves as a valuable and versatile building block for the synthesis of more complex molecules. researchgate.net The strained cyclopropane ring can be selectively opened or can act as a rigid scaffold, while the ethynyl and carboxylic acid groups provide orthogonal points for chemical modification. Researchers utilize such building blocks to construct novel molecular architectures, including those found in medicinally relevant compounds and advanced materials. enamine.netresearchgate.net The ability to introduce the compact and rigid cyclopropyl (B3062369) motif is particularly important in medicinal chemistry for fine-tuning the pharmacological properties of drug candidates.
In the realm of chemical biology , this compound and its derivatives are explored as tools to probe biological systems. The ethynyl group, for instance, can act as a chemical reporter or participate in bioorthogonal "click" chemistry reactions. Its reactivity allows it to form specific covalent bonds with biological macromolecules, such as enzymes. This can lead to the formation of reactive intermediates that interact with and modulate the activity of these biological targets, helping to elucidate metabolic pathways or mechanisms of enzyme inhibition. researchgate.net The study of how small molecules like this interact with complex biological systems is fundamental to the development of new therapeutic agents and diagnostic tools.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆O₂ | nih.gov |
| Molecular Weight | 110.11 g/mol | nih.gov |
| IUPAC Name | (1R,2R)-2-ethynylcyclopropane-1-carboxylic acid | nih.gov |
| SMILES | C#C[C@@H]1C[C@H]1C(=O)O | nih.gov |
| InChIKey | WAOURCILMTVHBE-RFZPGFLSSA-N | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-ethynylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOURCILMTVHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Protocols for 2 Ethynylcyclopropanecarboxylic Acid
Classical Synthetic Approaches
Traditional methods for constructing the 2-ethynylcyclopropane scaffold rely on established and well-documented chemical transformations. These approaches include the formation of the alkyne via elimination reactions and the construction of the cyclopropane (B1198618) ring using carbene chemistry.
Dehydrohalogenation Reactions of Halogenated Precursors
One of the most fundamental methods for introducing an alkyne functionality is through the process of double dehydrohalogenation of a dihalide. youtube.comyoutube.com This E2 elimination reaction typically requires a strong base to remove two equivalents of a hydrogen halide from a vicinal (halides on adjacent carbons) or geminal (halides on the same carbon) dihalide, thereby forming a triple bond. youtube.comyoutube.com
To synthesize 2-ethynylcyclopropanecarboxylic acid via this route, a suitable precursor would be a 2-(dihaloethyl)cyclopropanecarboxylic acid derivative. The reaction proceeds in two sequential elimination steps. The first elimination of HX forms a vinyl halide, and the second, which is often slower and may require more forcing conditions like elevated temperatures, yields the desired alkyne. youtube.com Strong bases such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) at high temperatures are commonly employed to facilitate this transformation. youtube.com For terminal alkynes, using at least three equivalents of a strong base like NaNH₂ can be advantageous to not only drive the double elimination but also to form the terminal alkynide salt, which can then be neutralized in a subsequent workup step to yield the final product. youtube.com
Cyclopropanation Reactions Involving Diazo Compounds
The construction of the cyclopropane ring itself is frequently achieved through the metal-catalyzed reaction of an alkene or alkyne with a diazo compound. wikipedia.org This process involves the in situ generation of a metal-carbene intermediate, which then adds across the double or triple bond to form the cyclopropane or cyclopropene (B1174273) ring.
Copper catalysts are widely used for cyclopropanation reactions due to their high efficiency and relatively low cost. csic.es The active catalyst is typically a Cu(I) species, which reacts with the diazo compound to form a copper-carbene intermediate, the key reactive species in the catalytic cycle. csic.essci-hub.se This carbene then reacts with an olefin to deliver the cyclopropane.
The synthesis of ethynyl-substituted cyclopropanes can be envisioned through the copper-catalyzed reaction of an enyne (a molecule containing both a double and a triple bond) with a diazoacetate. Alternatively, cyclopropanation of an alkyne can lead to a cyclopropene, which may then require subsequent elaboration. An efficient approach involves the copper(I)-catalyzed oxidation/cyclopropanation of enynes, which can produce valuable cyclopropane derivatives with good to excellent yields and high diastereoselectivity. sci-hub.se
Table 1: Examples of Copper-Catalyzed Cyclopropanation
| Catalyst Precursor | Ligand | Substrate Type | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Cu(CH₃CN)₄PF₆ | BOX Ligand | Enynone | Chiral Cyclopropane | 48% | sci-hub.se |
| [Cu(NCMe)₄]PF₆ | (S,S)-L3 | Alkenyl Boronate | CF₃-Cyclopropylboronate | up to 76% | nih.gov |
This table presents data for analogous copper-catalyzed cyclopropanation reactions to illustrate typical conditions and outcomes.
Alkyl diazoacetates, particularly ethyl diazoacetate (EDA), are common carbene precursors for metal-catalyzed cyclopropanations. nih.gov Catalysts based on rhodium, copper, cobalt, and ruthenium have all been shown to be effective. nih.govorganic-chemistry.orgrsc.org Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are particularly prevalent and their mechanism is believed to involve the formation of a rhodium-carbene intermediate that reacts directly with the alkene. wikipedia.org
The reaction of an alkene with a diazoacetate like EDA in the presence of a rhodium catalyst is a powerful method for forming the corresponding ethyl cyclopropanecarboxylate. nih.gov The diastereoselectivity of the reaction can often be influenced by the steric bulk of the ester group on the diazoacetate and the nature of the ligands on the metal catalyst. wikipedia.org Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.
Advanced Synthetic Strategies and Stereocontrol
Modern synthetic efforts are often focused on controlling the three-dimensional arrangement of atoms, or stereochemistry, of the target molecule. For a molecule like this compound, which has two stereocenters, the ability to selectively produce a single stereoisomer (enantiomer or diastereomer) is highly valuable.
Enantioselective and Diastereoselective Synthesis
Achieving stereocontrol in cyclopropanation reactions is most often accomplished by using a chiral catalyst. The catalyst, typically a metal complex bearing a chiral ligand, creates a chiral environment around the reactive metal-carbene intermediate. This chiral environment forces the incoming substrate to approach from a specific direction, leading to the preferential formation of one enantiomer over the other.
Numerous chiral ligands have been developed for this purpose, including Box (bisoxazoline) ligands for copper-catalyzed reactions and chiral carboxylate ligands (e.g., those derived from pyroglutamate (B8496135) or adamantylglycine) for rhodium catalysts. sci-hub.senih.gov These systems can lead to very high levels of enantioselectivity (often expressed as enantiomeric excess, or ee) and diastereoselectivity. nih.govorganic-chemistry.org For instance, cobalt(II) complexes with chiral porphyrin-type ligands have been used to catalyze the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, affording cyclopropane esters in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, rhodium-catalyzed reactions of aryldiazoacetates with electron-deficient alkenes can produce cyclopropanes with up to 98% ee. nih.gov The synthesis of chiral cyclopropylboronates has also been achieved with high stereocontrol using copper catalysis. nih.gov
The principles established in these systems are directly applicable to the synthesis of enantiomerically enriched this compound. By selecting the appropriate chiral catalyst and reacting a suitable enyne or alkyne precursor with a diazoacetate, it is possible to control the absolute and relative stereochemistry of the two stereocenters in the cyclopropane ring.
Table 2: Examples of Stereoselective Cyclopropanation
| Catalyst / Ligand | Substrate | Reagent | Selectivity | Product | Reference |
|---|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | Acrylate | Aryldiazoacetate | up to 98% ee | Cyclopropanecarboxylate | nih.gov |
| [Co(P1)] | Styrene | Succinimidyl Diazoacetate | 99% de, 99% ee | Cyclopropyl (B3062369) Succinimidyl Ester | organic-chemistry.org |
| Cu(I) / BOX | Enynone | Pyridine N-oxide | 87:13 er | Chiral Cyclopropane | sci-hub.se |
This table presents data from various stereoselective cyclopropanation reactions, demonstrating the high levels of control achievable with modern catalytic systems. ee = enantiomeric excess; de = diastereomeric excess; er = enantiomeric ratio.
Application of Protecting Group Chemistry (e.g., silyl (B83357) protecting groups)
In the multistep synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting in subsequent steps. organic-chemistry.org For the ethynyl (B1212043) group, the terminal acidic proton is reactive under various conditions, especially with basic or organometallic reagents that might be used elsewhere in the molecule. Silyl groups are the most common and effective protecting groups for terminal alkynes due to their ease of installation, stability under a range of reaction conditions, and reliable methods for removal. gelest.comoup.com
The most frequently used silyl protecting groups for alkynes include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). gelest.comwikipedia.org The choice of silyl group is dictated by the reaction conditions that the protected molecule must endure. The stability of silyl ethers and, by extension, silyl alkynes, generally increases with the steric bulk of the alkyl groups on the silicon atom. wikipedia.orgyoutube.com For instance, a TMS group is readily cleaved, while a TIPS group is significantly more robust and resistant to a wider range of conditions. wikipedia.org
The protection of the alkyne is typically achieved by treating the terminal alkyne with a silyl halide (e.g., trimethylsilyl chloride) in the presence of a suitable base. weebly.com The subsequent deprotection, to regenerate the terminal alkyne, is commonly accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild basic conditions like potassium carbonate in methanol. gelest.com This orthogonal deprotection strategy allows for the selective removal of the silyl group without affecting other sensitive functionalities, such as an ester group that might be a precursor to the carboxylic acid. organic-chemistry.org
Table 1: Common Silyl Protecting Groups for Alkynes and Their Cleavage Conditions
| Protecting Group | Abbreviation | Common Reagent for Installation | Common Reagent for Deprotection (Cleavage) | Relative Stability |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | TBAF, K₂CO₃/MeOH | Low gelest.comwikipedia.org |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Acetic acid, HF | Moderate wikipedia.org |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF, Acetic acid, HF | High wikipedia.org |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF, HF | Very High wikipedia.orgnih.gov |
The use of a bulky silyl group like TIPS can also prevent unwanted 1,4-addition reactions to the alkynoate system, effectively directing nucleophiles to attack the desired position, such as the ester carbonyl. nih.gov This strategic use of protecting groups is fundamental in designing a successful synthetic route to this compound, ensuring that the desired chemical transformations occur selectively.
Preparation of Key Intermediates in Synthesis
The synthesis of this compound hinges on the efficient preparation of key intermediates that already contain the cyclopropane ring. A common strategy involves the cyclopropanation of a suitable olefin precursor. One of the most effective methods for creating cyclopropene carboxylates, which are closely related and potential precursors, is the rhodium-catalyzed reaction of a diazoester with an alkyne. nih.gov
A plausible and scalable route to an intermediate for this compound could begin with the rhodium-catalyzed cyclopropenation of acetylene (B1199291) with a diazoacetate, such as ethyl diazoacetate. nih.gov This reaction would yield ethyl cycloprop-2-ene-1-carboxylate. While cyclopropenes with a single substituent can be unstable, certain derivatives have been shown to be stable for long-term storage. nih.gov
The resulting cyclopropene intermediate can then be subjected to further transformations. For instance, the double bond of the cyclopropene ring could potentially be functionalized to introduce the ethynyl group. However, a more direct approach would involve starting with a protected alkyne.
A key intermediate could be synthesized via the cyclopropanation of an olefin bearing a protected ethynyl group. For example, a Simmons-Smith cyclopropanation of an α,β-unsaturated ester that also contains a silyl-protected ethynyl group could furnish the cyclopropane ring with the necessary substituents already in place.
Another critical intermediate is the carboxylic acid itself, which is often derived from the hydrolysis of a corresponding ester. nih.govyoutube.com For example, a synthetic sequence might involve the preparation of an ethyl or methyl ester of this compound. This ester can be synthesized and purified, and then in a final step, hydrolyzed under basic conditions (saponification) followed by acidic workup to yield the target carboxylic acid. youtube.com The enzymatic hydrolysis of a racemic ester intermediate using a lipase (B570770) could also be a method to achieve an enantioselective synthesis of one of the stereoisomers of the final acid. cjcatal.com
Table 2: Potential Key Intermediates and Their Synthetic Utility
| Intermediate | Structure | Synthetic Utility | Relevant Synthetic Methods |
| Ethyl cycloprop-2-ene-1-carboxylate | Precursor for functionalization of the cyclopropane ring. nih.gov | Rhodium-catalyzed reaction of acetylene and ethyl diazoacetate. nih.gov | |
| Ethyl 2-((trimethylsilyl)ethynyl)cyclopropanecarboxylate | Direct precursor to the target acid via deprotection and hydrolysis. | Cyclopropanation of an unsaturated ester; Esterification of the corresponding acid. | |
| 2-Ethynylcyclopropanecarbonitrile | Can be hydrolyzed to the carboxylic acid. | Nucleophilic substitution followed by cyclization. | |
| Cycloprop-2-ene carboxylic acid | A basic building block that can be functionalized. nih.gov | Hydrolysis of its corresponding ester. nih.gov |
Applications in Advanced Organic and Medicinal Chemistry Research
Utilization as a Synthetic Building Block for Complex Molecules
The rigid cyclopropane (B1198618) core of 2-ethynylcyclopropanecarboxylic acid provides a well-defined spatial arrangement of its functional groups, making it an attractive starting material for the synthesis of complex molecular architectures. The carboxylic acid and the ethynyl (B1212043) group offer orthogonal handles for a variety of chemical modifications, allowing for the stepwise and controlled construction of intricate structures.
While the cyclopropane motif is found in a variety of natural products, the synthesis of these molecules often presents a significant challenge due to the inherent ring strain. 2bscientific.comresearchgate.netresearchgate.net Carboxylic acids, in general, are valuable chiral building blocks for the synthesis of natural products. researchgate.netresearchgate.net The presence of the ethynyl group in this compound offers a unique opportunity for post-cyclopropanation functionalization. This allows for the introduction of various substituents and the construction of more complex side chains, which are often features of natural products.
The stereoselective synthesis of cyclopropane derivatives is crucial, as the biological activity of natural products is often dependent on their precise three-dimensional structure. doi.org Methodologies for the stereocontrolled synthesis of substituted cyclopropanes can be applied to this compound to yield enantiomerically pure building blocks for the total synthesis of natural products or their analogues. doi.org
In drug discovery, a molecular scaffold is a core structure upon which various substituents are attached to create a library of compounds with diverse biological activities. The cyclopropane ring in this compound serves as a rigid, three-dimensional scaffold that can project substituents into specific regions of chemical space, which is often advantageous for binding to biological targets.
The true synthetic versatility of this compound as a scaffold lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the terminal alkyne is a prime substrate for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.comorganic-chemistry.org This powerful and highly reliable reaction allows for the facile conjugation of the cyclopropane scaffold to a wide array of azide-containing molecules, leading to the rapid generation of large and diverse compound libraries for high-throughput screening.
Table 1: Potential Reactions for Scaffold Diversification
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid | Amide Coupling | Amides |
| Esterification | Esters | |
| Reduction | Alcohols | |
| Ethynyl Group | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles |
| Sonogashira Coupling | Aryl/Vinyl Alkynes | |
| Hydration | Ketones |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools often requires the incorporation of a reporter tag (e.g., a fluorescent dye or a biotin molecule) onto a bioactive scaffold. The ethynyl group of this compound makes it an ideal building block for the synthesis of chemical probes via bio-orthogonal click chemistry. 2bscientific.comnih.gov
The term "bio-orthogonal" refers to a chemical reaction that can occur in a living system without interfering with native biological processes. The CuAAC reaction is a prime example of a bio-orthogonal ligation. nih.govnih.gov A chemical probe based on the this compound scaffold can be introduced into a biological system, and its alkyne handle can then be selectively reacted with an azide-tagged reporter molecule to visualize or isolate its biological target. This strategy has been widely used to label and study a variety of biomolecules, including proteins, nucleic acids, and glycans. nih.gov
Precursor in the Synthesis of Potential Bioactive Compounds
Cyclopropanecarboxylic acid derivatives are known to possess a range of biological activities. ffhdj.com For instance, certain substituted cyclopropanecarboxylic acids have been investigated as inhibitors of ethylene biosynthesis in plants. ffhdj.com The unique structural features of this compound make it a promising precursor for the synthesis of novel bioactive compounds.
The cyclopropane ring can act as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, and can influence the conformational properties of a molecule, which in turn can affect its biological activity. The ethynyl group can participate in various chemical reactions to introduce new functionalities that may enhance the biological activity or selectivity of the resulting compounds. The synthesis of bioactive compounds often involves the preparation of a series of analogues to explore the structure-activity relationship (SAR), and the versatility of this compound makes it a valuable starting material for such studies. mdpi.commdpi.com
Contribution to Methodology Development in Organic Synthesis
The unique reactivity of strained rings and alkynes makes this compound an interesting substrate for the development of new synthetic methodologies. The ethynyl group can participate in a variety of cycloaddition reactions, including [2+2] and [3+2] cycloadditions, to construct novel carbocyclic and heterocyclic ring systems. organic-chemistry.orglibretexts.orgrsc.orgyoutube.com
The development of novel catalytic systems for the selective transformation of the functional groups in this compound is another area of active research. For example, new catalysts could be developed for the regioselective and stereoselective functionalization of the cyclopropane ring or for novel transformations of the ethynyl group. The insights gained from studying the reactivity of this molecule can contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Methods for Synthesis
The construction of the sterically demanding and functionally dense 2-ethynylcyclopropanecarboxylic acid core remains a synthetic challenge, prompting exploration into advanced catalytic strategies. The field is moving beyond traditional methods toward more efficient, selective, and sustainable approaches.
Modern synthetic efforts heavily rely on transition-metal-catalyzed reactions to form the cyclopropane (B1198618) ring. nih.govacs.org Catalysts based on rhodium(II), copper, and palladium are particularly effective in mediating the transfer of carbene fragments to olefins. acs.orgtaylorfrancis.com For a molecule like this compound, this could involve the cyclopropanation of an appropriate enyne substrate using a diazoacetate derivative. The choice of metal and ligand is crucial for controlling the stereoselectivity and efficiency of these transformations. taylorfrancis.com
Recent advancements have also introduced photoredox catalysis as a powerful tool for forging C-C bonds under mild conditions. nih.govnih.gov This strategy often utilizes visible light to generate radical intermediates from readily available precursors like carboxylic acids, which can then engage in cyclization cascades. nih.govresearchgate.netbris.ac.uk The development of a photoredox-based method for the synthesis of this compound could offer a more environmentally benign alternative to traditional approaches.
Future research will likely focus on the development of catalytic systems that can assemble this molecule with high enantioselectivity. Chiral catalysts and ligands will be essential for accessing specific stereoisomers, which is critical for applications in medicinal chemistry and materials science.
Table 1: Potential Catalytic Approaches for Cyclopropane Synthesis
| Catalytic Strategy | Common Catalysts | Precursors | Key Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | Rh₂(OAc)₄, Cu(acac)₂, Pd(OAc)₂ | Diazo compounds, Alkenes/Alkynes | High efficiency, Tunable selectivity |
| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic dyes | Carboxylic acids, Alkenyl halides | Mild reaction conditions, High functional group tolerance |
| Simmons-Smith Reaction | Zn-Cu couple | Diiodomethane, Alkene | Forms simple cyclopropanes, Stereospecific |
Advanced Computational Design and Prediction
The high degree of ring strain in the cyclopropane moiety dominates the chemical behavior of this compound. utexas.edu This strain, a combination of angle strain from compressed C-C-C bond angles and torsional strain from eclipsed C-H bonds, makes the ring susceptible to cleavage and rearrangement reactions. utexas.edumasterorganicchemistry.com Advanced computational methods are becoming indispensable for predicting and understanding this reactivity before undertaking lengthy experimental work.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic structure and predicting the reaction pathways of strained molecules. These methods can elucidate the thermodynamics and kinetics of potential transformations, such as the ring-opening of the cyclopropane core. nih.govmdpi.com For this compound, computational studies can predict how the electron-withdrawing nature of the ethynyl (B1212043) and carboxylic acid groups influences the stability and reactivity of the cyclopropane ring.
Furthermore, computational tools can model the molecule's interaction with biological targets. Molecular docking simulations can predict how the molecule might bind to an enzyme's active site, providing insights that can guide the design of new therapeutic agents. mdpi.com By calculating descriptors of chemical reactivity, such as molecular electrostatic potential (MESP) and frontier molecular orbitals, researchers can identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic modifications. mdpi.com
Table 2: Application of Computational Methods to Strained Molecules
| Computational Method | Information Predicted | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energies, Transition state structures, Bond dissociation energies | Predicts stability and pathways for ring-opening reactions. |
| Hirshfeld Surface Analysis | Intermolecular interactions in crystal structures | Understands solid-state packing and non-covalent interactions. |
| Molecular Dynamics (MD) | Conformational changes over time, Protein-ligand stability | Simulates binding behavior and residence time in an enzyme active site. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Assesses drug-likeness and potential pharmacokinetic properties. |
Unraveling Complex Biological Interactions
The unique combination of functional groups in this compound suggests it may possess significant, yet unexplored, biological activity. Cyclopropane rings are recognized as important motifs in medicinal chemistry, often incorporated into drugs to enhance potency, improve metabolic stability, and fine-tune pharmacological properties. bohrium.compsu.eduunl.pt The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to more selective binding to a biological target. unl.pt
The terminal ethynyl group is a particularly compelling feature from a biochemical perspective. It is known to function as a mechanism-based or irreversible inhibitor of certain enzymes. youtube.com An irreversible inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation. youtube.comwikipedia.orglibretexts.org This process typically involves the enzyme's own catalytic machinery converting the relatively unreactive inhibitor into a highly reactive species within the active site, which then covalently modifies an amino acid residue.
It is plausible that this compound could act as a "warhead" for targeted enzyme inhibition. The carboxylic acid could serve as a recognition element, guiding the molecule to the active site of a target enzyme through hydrogen bonding or ionic interactions. Once positioned, the ethynyl group could react with a nearby nucleophilic residue (such as cysteine or serine), forming a covalent adduct and irreversibly blocking the enzyme's function. libretexts.orgnih.gov Future research will aim to identify specific enzyme targets and elucidate the precise mechanism of this potential interaction.
Expanding the Scope of Synthetic Applications
Beyond its potential biological activity, this compound is a versatile building block for organic synthesis, offering multiple reaction sites for elaboration into more complex molecular architectures. nih.govbeilstein-journals.org The inherent strain of the cyclopropane ring can be harnessed as a driving force for unique chemical transformations. mdpi.com
The synthetic utility of this compound can be explored through three primary avenues:
Reactions at the Carboxylic Acid: Standard transformations such as esterification, amidation, or reduction can be used to introduce a wide variety of functional groups, allowing for the creation of a library of derivatives.
Reactions of the Ethynyl Group: The terminal alkyne is a gateway to numerous powerful reactions. It can participate in copper-catalyzed "click" chemistry to form triazoles, undergo Sonogashira coupling to append aryl or vinyl groups, or be hydrated to form a methyl ketone. nih.gov
Ring-Opening Reactions: The strained cyclopropane ring can be selectively opened under the influence of transition metals or Lewis acids. acs.orgresearchgate.net This can lead to the formation of linear or cyclic structures that would be difficult to access through other means, effectively using the cyclopropane as a latent reactive element. mdpi.com
The strategic combination of these reaction pathways makes this compound a powerful intermediate for the total synthesis of natural products and the development of novel molecular scaffolds for drug discovery. researchgate.net
Table 3: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Carboxylic Acid | Amide Coupling | Amide derivatives |
| Ethynyl Group | Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole derivatives |
| Cyclopropane Ring | Transition-Metal-Catalyzed Ring Opening | Functionalized alkenes or larger rings |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Ethynylcyclopropanecarboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of cyclopropane derivatives typically involves [1] cyclopropanation via carbene insertion or [2] ring-closing strategies. For this compound, a modified Simmons-Smith reaction using zinc-copper couples or transition-metal-catalyzed cyclopropanation (e.g., palladium-mediated coupling) could be explored. Optimization steps include:
- Adjusting stoichiometry of ethynyl precursors (e.g., alkynes) and cyclopropane-forming reagents.
- Screening solvents (e.g., DMF, THF) to stabilize reactive intermediates.
- Monitoring reaction temperature (e.g., 0–60°C) to balance reaction rate and side-product formation .
- Purification via acid-base extraction or column chromatography to isolate the carboxylic acid moiety .
Q. How does the strained cyclopropane ring influence the compound’s chemical reactivity and stability?
- Methodological Answer : The cyclopropane ring’s angle strain (60° vs. ideal 109.5° for sp³ carbons) increases its susceptibility to ring-opening reactions. Researchers can:
- Characterize ring stability under acidic/basic conditions using NMR or FT-IR to track decomposition.
- Compare reactivity with non-cyclopropane analogs (e.g., cyclohexane derivatives) in nucleophilic substitution or oxidation assays.
- Utilize thermochemical data (e.g., ΔrH° and ΔrG°) to predict reaction feasibility .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.5–2.0 ppm) and ethynyl protons (δ ~2.5 ppm). Carboxylic acid protons (δ ~10–12 ppm) may appear broad due to hydrogen bonding .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement of the cyclopropane ring and ethynyl substituent for stereochemical confirmation .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for ring-opening or cycloaddition reactions.
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the cyclopropane ring and ethynyl group.
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .
Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Statistical Analysis : Apply mixed-effects models to account for clustered data (e.g., multiple assays per lab) and identify outliers .
- Experimental Replication : Standardize assay conditions (pH, temperature) and use internal controls (e.g., reference inhibitors).
- Meta-Analysis : Aggregate data from independent studies to assess effect sizes and variability .
Q. How does the ethynyl group modulate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing ethynyl with methyl or phenyl groups).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Perform molecular docking simulations to visualize interactions (e.g., hydrogen bonding with active-site residues) .
Q. What are the environmental and safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (H315, H319) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .
- Ecotoxicity Screening : Perform in silico assessments (e.g., QSAR models) to predict biodegradability and bioaccumulation potential in absence of empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
